molecular formula C13H13NO2 B10871458 2-(Anilinomethylidene)cyclohexane-1,3-dione CAS No. 41732-05-2

2-(Anilinomethylidene)cyclohexane-1,3-dione

Cat. No.: B10871458
CAS No.: 41732-05-2
M. Wt: 215.25 g/mol
InChI Key: YUKNVNKZQLIYMN-UHFFFAOYSA-N
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Description

2-((Phenylamino)methylene)cyclohexane-1,3-dione is an organic compound that belongs to the class of enaminones. Enaminones are compounds that contain both an enamine and a ketone functional group. This compound is known for its unique chemical structure, which allows it to participate in various chemical reactions and exhibit interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Phenylamino)methylene)cyclohexane-1,3-dione typically involves the condensation of cyclohexane-1,3-dione with aniline in the presence of a suitable catalyst. One common method is to use acetic acid as a catalyst and reflux the reaction mixture for several hours. The reaction can be represented as follows:

Cyclohexane-1,3-dione+AnilineAcetic Acid, Reflux2-((Phenylamino)methylene)cyclohexane-1,3-dione\text{Cyclohexane-1,3-dione} + \text{Aniline} \xrightarrow{\text{Acetic Acid, Reflux}} \text{2-((Phenylamino)methylene)cyclohexane-1,3-dione} Cyclohexane-1,3-dione+AnilineAcetic Acid, Reflux​2-((Phenylamino)methylene)cyclohexane-1,3-dione

Industrial Production Methods

In an industrial setting, the production of 2-((Phenylamino)methylene)cyclohexane-1,3-dione may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((Phenylamino)methylene)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted enaminones depending on the nucleophile used.

Scientific Research Applications

2-((Phenylamino)methylene)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((Phenylamino)methylene)cyclohexane-1,3-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. It may inhibit enzymes by binding to their active sites or alter cellular signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

  • **2-((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
  • **2-((4-Methoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
  • **2-((3-Methoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Uniqueness

2-((Phenylamino)methylene)cyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of both enamine and ketone functional groups. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-hydroxy-2-(phenyliminomethyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-12-7-4-8-13(16)11(12)9-14-10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKNVNKZQLIYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C=NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346420
Record name 2-(anilinomethylidene)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41732-05-2
Record name 2-(anilinomethylidene)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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